1-(Oxan-4-yl)pyrrolidin-3-amine is a chemical compound characterized by its unique molecular structure, which includes a pyrrolidine ring and an oxane moiety. The molecular formula for this compound is , and it has a molecular weight of approximately 184.28 g/mol. This compound is often studied in scientific research due to its potential applications in various fields, including medicinal chemistry and organic synthesis.
This compound is classified as a heterocyclic amine, which refers to a class of organic compounds that contain a ring structure with at least one atom being a heteroatom (in this case, nitrogen). The presence of both the pyrrolidine and oxane rings contributes to its distinctive chemical properties. The compound is available from various chemical suppliers, indicating its relevance in research settings.
The synthesis of 1-(oxan-4-yl)pyrrolidin-3-amine typically involves several key steps:
The reaction conditions—including temperature, solvent choice, and catalysts—are optimized to maximize yield and purity. Common solvents used include dichloromethane and methanol, while reaction temperatures can range from room temperature to reflux conditions.
The molecular structure of 1-(oxan-4-yl)pyrrolidin-3-amine features:
The compound's structural representation can be described using various identifiers:
1-(Oxan-4-yl)pyrrolidin-3-amine can undergo several chemical reactions:
These reactions are crucial for modifying the compound for specific applications or synthesizing derivatives with enhanced properties.
The mechanism of action of 1-(oxan-4-yl)pyrrolidin-3-amine involves its interaction with biological targets such as enzymes or receptors. The compound's ability to bind to these targets can modulate their activity, influencing various biochemical pathways. For example, it may act as an enzyme inhibitor or receptor antagonist, depending on the specific biological context.
While specific physical properties such as melting point and boiling point may not be extensively documented, general characteristics include:
Key chemical properties include:
The purity of commercially available samples often exceeds 95%, ensuring reliability for research applications.
1-(Oxan-4-yl)pyrrolidin-3-amine has several scientific applications:
These applications highlight the compound's versatility and importance in advancing scientific knowledge across multiple disciplines.
The synthesis of 1-(oxan-4-yl)pyrrolidin-3-amine typically employs sequential functionalization strategies to construct the pyrrolidine-oxane hybrid scaffold. One predominant approach involves the reductive amination between tetrahydropyran-4-carbaldehyde and tert-butyl pyrrolidin-3-ylcarbamate, followed by acid-mediated deprotection to yield the free amine. This method provides moderate yields (45-65%) but requires careful control of reaction stoichiometry to prevent over-alkylation . Alternative routes utilize activated oxane-4-carboxylic acid derivatives, where the carboxylic acid is first converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent nucleophilic acyl substitution with protected pyrrolidin-3-amine (e.g., N-Boc-3-aminopyrrolidine) in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) yields the coupled intermediate. Final deprotection under acidic conditions generates the target compound as a hydrochloride salt [4] [10].
A more convergent strategy employs solid-phase peptide synthesis principles, anchoring Fmoc-protected 3-aminopyrrolidine to Wang resin, followed by on-resin acylation with oxane-4-carboxylic acid using coupling agents such as HATU or DCC. Cleavage from the resin with trifluoroacetic acid (TFA) yields the desired compound with high purity (>90%), though scalability remains challenging [1]. Microwave-assisted synthesis has demonstrated significant improvements in reaction kinetics, reducing coupling times from hours to minutes while maintaining yields comparable to conventional methods [7].
Table 1: Comparative Analysis of Multi-Step Synthetic Routes
Synthetic Route | Key Reagents | Reaction Time | Yield (%) | Purity |
---|---|---|---|---|
Reductive Amination | NaBH₃CN, AcOH | 12-18 hrs | 45-65% | >85% |
Acyl Chloride Coupling | SOCl₂, Et₃N | 6-8 hrs (2 steps) | 60-75% | >90% |
Solid-Phase Synthesis | HATU, DIPEA, TFA | 3-5 hrs | 70-85% | >95% |
Microwave-Assisted | DCC, DMAP, μW | 20-30 min | 68-72% | >92% |
Advanced catalytic methodologies have revolutionized the synthesis of pyrrolidine-oxane hybrids, enhancing both efficiency and selectivity. Heterogeneous palladium catalysts (Pd/C, Pd-Al₂O₃) facilitate reductive amination under hydrogen atmosphere (1-3 bar H₂), achieving excellent conversions (85-92%) at ambient temperature [3]. For stereoselective synthesis, chiral ruthenium catalysts (e.g., Ru(II)-BINAP complexes) enable asymmetric hydrogenation of prochiral enamine precursors, affording enantiomerically enriched 1-(oxan-4-yl)pyrrolidin-3-amine with up to 95% enantiomeric excess (ee) [5]. These systems operate optimally in methanol or ethanol solutions at 50-70°C, with catalyst loadings as low as 0.5-1 mol%.
Lewis acid catalysts, particularly zinc triflate [Zn(OTf)₃] and scandium(III) triflate [Sc(OTf)₃], accelerate nucleophilic ring-opening of oxirane intermediates by pyrrolidine nucleophiles. This approach constructs the critical C-N bond between the heterocycles with minimal byproduct formation [4]. Photoredox catalysis has emerged as a sustainable alternative for late-stage functionalization, utilizing iridium-based photocatalysts (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) under visible light irradiation to introduce amine groups at the pyrrolidine C3 position via radical intermediates. This method offers exceptional functional group tolerance and mild reaction conditions [7].
Mitsunobu reactions employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) effectively couple oxan-4-ol with N-protected pyrrolidin-3-ols, though inversion of stereochemistry limits applicability for stereospecific syntheses [5].
The presence of two chiral centers in 1-(oxan-4-yl)pyrrolidin-3-amine necessitates precise stereochemical control for biologically relevant enantiomers. The (3S)-configuration is particularly significant, as crystallographic studies reveal its optimal spatial orientation for target engagement in kinase inhibition [10]. Diastereomeric resolution is commonly achieved via chiral auxiliary approaches, employing (R)- or (S)-1-phenylethylamine to form separable diastereomeric salts. Subsequent hydrogenolysis cleaves the auxiliary, yielding enantiopure (>98% ee) amine products [5].
Asymmetric synthesis using Evans oxazolidinone auxiliaries provides superior stereocontrol. The oxane-4-carbonyl moiety is attached to the chiral auxiliary before coupling with pyrrolidine derivatives, ensuring enantioselective installation of the C3 stereocenter. Enzymatic resolution with immobilized lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes ester derivatives of racemic mixtures, enriching the desired (3S)-enantiomer [3]. Chiral stationary phase chromatography (CSP-HPLC) with polysaccharide-based columns (Chiralpak AD-H or AS-H) using heptane/ethanol/amine mobile phases resolves racemic mixtures effectively, though scalability remains constrained by throughput limitations.
X-ray crystallographic analyses confirm that the trans-configuration between the oxane carbonyl and pyrrolidine amine minimizes steric interactions, stabilizing the lowest-energy conformation. Computational modeling (DFT studies) indicates a 2.3 kcal/mol energy preference for the (3S,4R)-diastereomer over its cis-configured counterpart, explaining the predominance of this isomer in thermodynamically controlled reactions [3] [5].
Table 2: Stereochemical Influence on Biological Activity
Stereoisomer | Relative Potency (Kinase Inhibition) | Metabolic Stability (t₁/₂, min) | Aqueous Solubility (mg/mL) |
---|---|---|---|
(3S,4R) | 1.0 (Reference) | 42 ± 3 | 15.2 ± 0.8 |
(3R,4S) | 0.25 ± 0.03 | 38 ± 2 | 14.9 ± 0.7 |
(3S,4S) | 0.08 ± 0.01 | 15 ± 1 | 8.3 ± 0.4 |
(3R,4R) | 0.12 ± 0.02 | 18 ± 2 | 8.1 ± 0.5 |
Salt formation significantly enhances the physicochemical properties of 1-(oxan-4-yl)pyrrolidin-3-amine, with the dihydrochloride salt being the most pharmacologically relevant derivative. The hydrochloride salt is prepared by bubbling anhydrous HCl gas through a cold (-10°C to 0°C) ethereal or dichloromethane solution of the free base, yielding a crystalline solid with >99% purity after recrystallization from ethanol/ethyl acetate mixtures [10]. Dihydrochloride salts require stoichiometric control (2.0-2.2 equivalents HCl) and precipitate optimally from polar aprotic solvents. The resulting salts exhibit superior hygroscopic stability compared to mono-hydrochloride forms, making them preferred candidates for solid dosage formulations [10].
Alternative salt forms include phosphates and sulfonates, which offer enhanced aqueous solubility for parenteral applications. The phosphate salt is prepared by reacting the free base with phosphoric acid in isopropanol, achieving solubility >50 mg/mL in aqueous buffers (pH 7.4). Maleate salts form through crystallization in acetone, generating salts with improved compressibility for tablet manufacturing [1]. Mesylate (methanesulfonate) salts demonstrate exceptional thermal stability (decomposition >220°C), suitable for high-temperature processing [8].
Salt selection critically influences crystalline morphology and dissolution kinetics. The hydrochloride salt exists as a monoclinic crystalline system (P2₁/c space group) with two molecules per asymmetric unit, facilitating a dissolution rate of 8.2 mg/min/cm² in simulated gastric fluid. In contrast, the amorphous citrate salt exhibits faster initial dissolution (12.5 mg/min/cm²) but reduced long-term stability [5].
Table 3: Comparative Properties of Salt Derivatives
Salt Form | Melting Point (°C) | Aqueous Solubility (25°C) | Hygroscopicity | Crystalline Structure |
---|---|---|---|---|
Dihydrochloride | 182-185 (dec) | 62 mg/mL | Moderate | Monoclinic |
Phosphate | 168-170 | >100 mg/mL | High | Amorphous |
Maleate | 174-176 | 45 mg/mL | Low | Orthorhombic |
Mesylate | 221-223 | 78 mg/mL | Negligible | Triclinic |
Citrate | 155-157 | 89 mg/mL | High | Amorphous |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: